molecular formula C14H20N2O4 B4906109 N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide

Cat. No.: B4906109
M. Wt: 280.32 g/mol
InChI Key: HEAKTFLVYGZWOR-UHFFFAOYSA-N
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Description

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide is a chemical compound with the molecular formula C12H17NO3. It is also known by other names such as N-(3,4-dimethoxyphenethyl)acetamide and N-acetyl-3,4-dimethoxyphenethylamine . This compound is characterized by the presence of a phenethyl group substituted with two methoxy groups at the 3 and 4 positions, and an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide typically involves the reaction of 3,4-dimethoxyphenethylamine with acetic anhydride. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as dimethylaminopyridine (DMAP) and anhydrous dichloromethane . The mixture is cooled to 0°C, and then EDCI.HCl is added under nitrogen protection. The reaction is stirred for 30 minutes, then warmed to room temperature and stirred for an additional 24 hours. The product is then purified through recrystallization using dichloromethane-ethyl acetate .

Industrial Production Methods

Industrial production methods for N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reaction vessels and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenethylamines or phenols.

Scientific Research Applications

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin . This inhibition leads to increased levels of these neurotransmitters, which can have various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide is unique due to its specific substitution pattern on the phenethyl group and its acetamide functionality. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

N'-[2-(3,4-dimethoxyphenyl)ethyl]-N-ethyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-4-15-13(17)14(18)16-8-7-10-5-6-11(19-2)12(9-10)20-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAKTFLVYGZWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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